
2,6-Dichloro-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄Cl₂F₃N. It is a derivative of benzotrifluoride, characterized by the presence of amino and dichloro substituents on the benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-4-(trifluoromethyl)aniline can be synthesized using 4-chlorotrifluoromethylbenzene as the starting material. The synthesis involves a two-step reaction process:
Chlorination: The addition of chlorine atoms to the benzene ring.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the following steps:
Reaction Setup: 50.0 grams of 4-chlorotrifluoromethylbenzene is placed in a 500 mL reaction flask.
Addition of Reagents: 100 mL of glacial acetic acid is added to the flask.
Reaction Conditions: The mixture is stirred and heated to 60°C, and chlorine gas is introduced until the starting material is reduced to less than 0.5%.
Product Isolation: The reaction mixture is cooled, filtered, and washed with water to obtain the solid product, 2,6-dichloro-4-trifluoromethylaniline, with a yield of 68.5 grams and a purity of 98%.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the reagents used.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Scientific Research Applications
Agricultural Chemicals
Herbicide Synthesis
This compound is primarily used as an intermediate in the synthesis of herbicides. It plays a crucial role in developing compounds that effectively control unwanted vegetation, thus improving crop yields. Specifically, it is involved in the production of pyrazole-type insecticides such as Fipronil, which are known for their efficacy against a wide range of pests .
Herbicide | Active Ingredient | Application |
---|---|---|
Fipronil | This compound | Insect control in agriculture |
Pharmaceutical Development
Drug Formulation
In the pharmaceutical sector, this compound is utilized to formulate various drugs targeting specific biological pathways. Its incorporation into drug design enhances therapeutic efficacy and specificity. Research has shown that compounds derived from this aniline can exhibit significant antimicrobial activity when synthesized into cyclic imides .
Drug Compound | Target Pathway | Therapeutic Use |
---|---|---|
Cyclic imides | Antimicrobial action | Infection treatment |
Dyes and Pigments
Colorant Production
The compound is also employed in producing specialty dyes and pigments. Its ability to provide vibrant colors makes it essential in the textile and design industries. The stability conferred by the trifluoromethyl group ensures that these dyes maintain their color integrity under various conditions .
Dye Type | Color Properties | Industry Use |
---|---|---|
Specialty dyes | Bright and stable colors | Textiles and design |
Polymer Additives
Stabilizers and Modifiers
In polymer science, this compound acts as a stabilizer or modifier for polymers. It enhances thermal and mechanical properties, which is crucial for manufacturers in the plastics industry. This application helps improve the durability and performance of plastic products .
Polymer Type | Modification Type | Benefit |
---|---|---|
Thermoplastics | Stabilization | Increased durability |
Analytical Chemistry
Reagent Utilization
The compound serves as a reagent in various analytical methods, aiding researchers in detecting and quantifying substances within complex mixtures. Its chemical properties allow for effective analysis in both environmental and pharmaceutical contexts .
Case Study 1: Synthesis of Cyclic Imides
A study conducted by Rajput et al. demonstrated the synthesis of cyclic imides using this compound and succinic anhydride through the Vilsmeier-Haack reaction. The resulting compounds exhibited notable antimicrobial properties, indicating potential applications in medicine .
Case Study 2: Herbicide Development
Research into the synthesis of herbicides has highlighted the efficiency of using this compound as an intermediate for developing environmentally friendly pesticides. Innovations in its synthesis have led to reduced waste generation and improved yield rates during production processes .
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific biochemical pathways. The presence of amino and chloro groups enhances its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- This compound
- 2,6-Dichloro-α,α,α-trifluoro-p-toluidine
- 2,6-Dichloro-4-(trifluoromethyl)phenylamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and dichloro groups on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic processes .
Biological Activity
2,6-Dichloro-4-(trifluoromethyl)aniline (DCTFMA) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This compound is primarily recognized as an intermediate in the synthesis of various agrochemicals, including fungicides and insecticides. Its unique chemical structure, characterized by the presence of chlorine and trifluoromethyl groups, influences its reactivity and biological interactions.
Chemical Structure
The molecular formula of DCTFMA is , with a molecular weight of 246.01 g/mol. The structural formula can be represented as follows:
This structure features a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 4-position, contributing to its unique biological properties.
Synthesis
DCTFMA can be synthesized through several methods, including chlorination and ammoniation reactions. A notable method involves using 3,4-dichlorobenzotrifluoride as a starting material subjected to ammoniation followed by halogenation, which yields DCTFMA with high purity and yield under controlled conditions .
Antimicrobial Activity
DCTFMA has been investigated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that derivatives of DCTFMA exhibit significant activity against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, compounds synthesized from DCTFMA showed minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM against Staphylococcus aureus .
Table 1: Antimicrobial Activity of DCTFMA Derivatives
Compound | Target Organism | MIC (μM) |
---|---|---|
DCTFMA Derivative A | Staphylococcus aureus | 0.070 |
DCTFMA Derivative B | Pseudomonas aeruginosa | 8.95 |
DCTFMA Derivative C | Escherichia coli | >256 |
Cytotoxicity and Anticancer Potential
Research has also explored the cytotoxic effects of DCTFMA derivatives on cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from approximately 3 to 6 μM against human breast carcinoma cells (MCF-7) and chronic myeloid leukemia cells (K562). These findings suggest that modifications to the DCTFMA structure can enhance its anticancer activity .
Table 2: Cytotoxicity of DCTFMA Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
DCTFMA Derivative A | MCF-7 | 3 |
DCTFMA Derivative B | K562 | 6 |
DCTFMA Derivative C | THP-1 | >10 |
Structure-Activity Relationships
The biological activity of DCTFMA is closely related to its structural features. The presence of halogen substituents significantly affects the compound's lipophilicity and electronic properties, which in turn influence its interaction with biological targets. Studies indicate that variations in substituents can lead to substantial changes in antimicrobial and anticancer activities .
Case Studies
- Antimicrobial Efficacy : A study evaluated several compounds derived from DCTFMA for their effectiveness against multidrug-resistant bacterial strains. Results indicated that some derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .
- Anticancer Activity : Another research effort focused on the anticancer potential of DCTFMA derivatives against various cancer cell lines. The study highlighted the dual antiproliferative and antibacterial activity, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,6-Dichloro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield?
A validated method involves amineolysis followed by photohalogenation starting from para-trimethylchlorobenzene. Key steps include:
- Photochemical halogenation using UV light to introduce chlorine atoms at the 2- and 6-positions.
- Amine functionalization via controlled nitration and reduction to install the aniline group.
Optimal yields (~75%) are achieved at 60–80°C with a molar ratio of 1:1.2 (substrate:halogenating agent). Side products like over-halogenated derivatives can form if reaction times exceed 24 hours .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for aerosol prevention.
- Exposure Mitigation : Immediate rinsing with water for skin/eye contact; avoid inhalation (vapors may cause respiratory irritation).
- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents. Safety data align with EC Regulation No. 1907/2006 guidelines .
Q. How do electron-withdrawing substituents (Cl, CF₃) affect the compound’s basicity compared to unsubstituted aniline?
The trifluoromethyl (-CF₃) and chlorine (-Cl) groups are strong electron-withdrawing substituents that reduce the lone pair availability on the amine nitrogen. This decreases basicity, as evidenced by:
- Resonance and inductive effects : The -CF₃ group stabilizes the anilinium ion less effectively than electron-donating groups.
- Comparative pKa measurements show a ~3–4 unit decrease in basicity relative to aniline. Computational studies (e.g., DFT) can quantify these effects .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 2,6-dichloro symmetry) and amine proton integration.
- FT-IR : Detect N-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- GC-MS/HPLC : Verify purity (>98%) and identify trace impurities like residual halogenated precursors .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points (34–36°C vs. 93–95°C) for this compound?
Discrepancies may arise from polymorphism or impurity profiles . Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : Validate thermal behavior across heating rates.
- Recrystallization : Use solvents like hexane/ethyl acetate to isolate pure polymorphs.
- Cross-reference standards : Compare with certified reference materials from organizations like LGC or ECHA .
Q. What advanced strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
The 2,6-dichloro-4-CF₃ substitution pattern strongly deactivates the ring, limiting EAS reactivity. To enhance regioselectivity:
- Directed metalation : Use tert-butyllithium to generate a directed ortho-metalated intermediate for functionalization.
- Protection/deprotection : Temporarily protect the amine group to redirect electrophiles to meta positions.
- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps .
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be addressed?
- Halogenated byproducts : Use GC-ECD (electron capture detection) for high sensitivity to chlorinated impurities.
- Matrix interference in HPLC : Employ HILIC (hydrophilic interaction chromatography) to separate polar degradation products.
- Quantitative NMR (qNMR) : Validate purity using internal standards like 1,3,5-trimethoxybenzene .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Acidic conditions (pH < 3) : Rapid hydrolysis of the amine group occurs, forming chlorinated benzoic acid derivatives.
- Alkaline conditions (pH > 10) : Degradation is slower but leads to dehalogenation products.
- Thermal stability : Decomposition initiates at 150°C, releasing HCl and HF gases. Use TGA-FTIR to monitor degradation pathways .
Q. What role does this compound play in synthesizing agrochemical derivatives like trifluralin?
It serves as a key intermediate for:
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMAZSPBLRJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179011 | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-39-8 | |
Record name | 2,6-Dichloro-4-trifluoromethylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloro-4-trifluoromethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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